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Compound of Interest

Compound Name: 1,4-Anthraquinone

Cat. No.: B1204791

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-
Anthraquinone (anthracene-1,4-dione), a significant organic compound used as an
intermediate in the synthesis of dyes and pharmaceuticals. The following sections detail its
Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR)
spectroscopic characteristics, offering valuable reference data for researchers, scientists, and
professionals in drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 1,4-Anthraquinone is characterized by multiple
absorption bands in the UV and visible regions, arising from m — 1m* and n - 11* electronic
transitions within its conjugated system. Anthraquinones typically exhibit several strong 1 - TT*
absorption bands between 220-350 nm and a weaker, longer-wavelength n - 11* band near
400 nm[1]. Specific data for 1,4-Anthraquinone in ethanol shows a prominent absorption
maximum at 233 nm[2].

Table 1: UV-Vis Spectroscopic Data for 1,4-Anthraquinone
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Molar Absorptivity Transition Type
Amax (nm) Solvent
(€) (M~*cm™?) (Probable)
233 46,800 Ethanol T — TUT*
~330 Not specified Alcohol m - TT*
~400 Not specified General n - 1*

Note: Data for ~330 nm is characteristic of the related 9,10-anthraquinone isomer and is
included for comparative context[3]. The band near 400 nm is a general characteristic for
anthraquinones[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,4-
Anthraquinone. Spectra are typically recorded in deuterated chloroform (CDCls).

'H NMR Spectroscopy

The H NMR spectrum of 1,4-Anthraquinone displays signals exclusively in the aromatic
region. The molecule has three distinct types of protons: two vinylic protons on the quinone ring
and two sets of aromatic protons on the fused benzene ring. The signals are expected between
7.0 and 8.5 ppm.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum reveals the unique carbon environments in the
molecule. Aromatic and alkene carbons in conjugated systems typically resonate between 120-
170 ppm[4]. The carbonyl carbons of the quinone moiety are significantly deshielded and
appear further downfield, generally above 180 ppm.

Table 2: NMR Spectroscopic Data for 1,4-Anthraquinone
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Nucleus Chemical Shift (6, ppm) Solvent
7.0 - 8.5 (complex

H . CDCIs
multiplets)

13C 120 - 150 (Aromatic/Vinylic C) CDCls

13C >180 (Carbonyl C=0) CDCls

Note: Specific peak assignments and coupling constants for 1,4-Anthraquinone are not readily
available in literature databases. The chemical shifts provided are based on typical ranges for
aromatic and quinone structures[4][5].

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Anthraquinone is dominated by a strong absorption band
corresponding to the stretching vibration of its two carbonyl (C=0) groups. Due to conjugation
with the aromatic system, this band appears at a lower wavenumber than that of saturated
aliphatic ketones.

Table 3: Key IR Absorption Bands for 1,4-Anthraquinone

Frequency (cm™?) Intensity Vibrational Assignment

C=0 Stretch (conjugated

~1670 Strong
ketone)
1580 - 1620 Medium-Strong C=C Aromatic Ring Stretch
~3050 Medium-Weak C-H Aromatic Stretch
1250 - 1350 Medium C-C Stretch

Note: The C=0 stretching frequency is estimated based on data for structurally similar
compounds, such as 1,8-dichloro anthraquinone which shows a strong band at 1676 cm~1[6].

Experimental Protocols
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The data presented in this guide are obtained using standard spectroscopic techniques. The
following are detailed representative methodologies.

UV-Vis Spectroscopy Protocol

o Sample Preparation: A stock solution of 1,4-Anthraquinone is prepared by accurately
weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol) in a Class
A volumetric flask. A dilute solution (typically in the 10-> to 10~® M range) is prepared by
serial dilution to ensure the absorbance falls within the linear range of the instrument (0.1 -
1.0 AU).

e Instrumentation: An Agilent 8453 diode-array UV-Vis spectrophotometer or a similar
instrument is used[2].

o Data Acquisition:

o

A pair of matched 1 cm path length quartz cuvettes are used.

[¢]

The reference cuvette is filled with the pure solvent to record a baseline correction.

o

The sample cuvette is filled with the prepared 1,4-Anthraquinone solution.

[e]

The absorption spectrum is recorded over a range of 200-600 nm.

o

The wavelengths of maximum absorbance (Amax) are identified.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-10 mg of 1,4-Anthraquinone is dissolved in ~0.6 mL
of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube.

e Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance) is utilized.
o Data Acquisition:

o The spectrometer is locked onto the deuterium signal of the solvent.
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o Shimming is performed to optimize the magnetic field homogeneity.

o For H NMR, a standard single-pulse experiment is run with a 90° pulse angle, an
acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64
scans are acquired.

o For 13C NMR, a proton-decoupled pulse program (e.g., zgpg30) is used. A larger number
of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the
13C isotope.

o The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and
baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

IR Spectroscopy Protocol (KBr Wafer Technique)

o Sample Preparation: Approximately 1-2 mg of dry 1,4-Anthraquinone is finely ground with
~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar
and pestle[7].

o Pellet Formation: The resulting powder mixture is transferred to a pellet press die. A
hydraulic press is used to apply a pressure of 7-10 tons for several minutes to form a thin,
transparent or translucent KBr wafer.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:
o Abackground spectrum of the empty sample compartment is recorded.
o The KBr wafer is placed in the spectrometer's sample holder.

o The IR spectrum is recorded, typically in the range of 4000 to 400 cm~*. An average of 16
to 32 scans is common to improve the signal-to-noise ratio.

o The spectrum is displayed in terms of transmittance or absorbance.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the generalized workflow for the spectroscopic
characterization of a chemical compound such as 1,4-Anthraquinone.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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